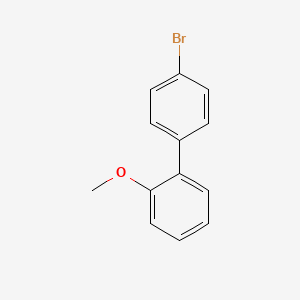
4-Bromo-2'-methoxybiphenyl
Übersicht
Beschreibung
4-Bromo-2’-methoxybiphenyl is a chemical compound with the molecular formula C13H11BrO. It has a molecular weight of 263.13 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Bromo-2’-methoxybiphenyl is 1S/C13H11BrO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 . The crystal structure of a similar compound, 4-bromo-4’-methoxy-biphenyl, at 200 K, was found to be orthorhombic, with a = 6.0941 (6) Å, b = 7.3417 (7) Å, c = 24.394 (2) Å, V = 1091.4 Å .Physical and Chemical Properties Analysis
4-Bromo-2’-methoxybiphenyl is a solid compound . It has a molecular weight of 263.13 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Liquid Crystal Display Materials
4-Bromo-4'-hydroxybiphenyl, closely related to 4-Bromo-2'-methoxybiphenyl, is a key intermediate in the synthesis of liquid crystal display materials. Guo-du Ren (2001) investigated the synthesis of 4-bromo-4'-hydroxybiphenyl using 4-hydroxybiphenyl as a material, exploring various catalysts and conditions to optimize yield (Guo-du, 2001).
2. Building Blocks for Molecular Electronics
Aryl bromides, including compounds like this compound, are valuable building blocks for thiol end-capped molecular wires, which are essential in molecular electronics. Stuhr-Hansen et al. (2005) highlighted the utility of such aryl bromides in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).
3. Anticonvulsant Activity
Compounds related to this compound have been synthesized and screened for anticonvulsant activity. Vijaya Raj and Narayana (2006) described the synthesis of bromo-methoxyphenyl-triazolones with promising anticonvulsant properties, underscoring the potential pharmacological applications of similar bromophenol derivatives (Vijaya Raj & Narayana, 2006).
4. Corrosion Inhibition
The synthesized compound 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated significant corrosion inhibition properties for mild steel. Al-amiery et al. (2020) conducted various analytical and experimental studies to establish its efficiency as a corrosion inhibitor (Al-amiery et al., 2020).
5. Synthesis of Halolactones and Bromooxepanes
The catalytic system using compounds related to this compound facilitated the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes. Verma et al. (2016) revealed the effectiveness of this method, showing its potential in creating structurally complex and strained organic molecules (Verma et al., 2016).
Safety and Hazards
The safety information for 4-Bromo-2’-methoxybiphenyl indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-bromo-4-(2-methoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFZTLPDJYSVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

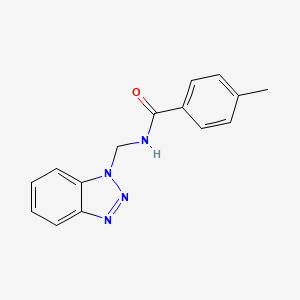
![ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate](/img/structure/B2939686.png)
![(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol](/img/structure/B2939687.png)
![3-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2939688.png)
![N-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B2939689.png)
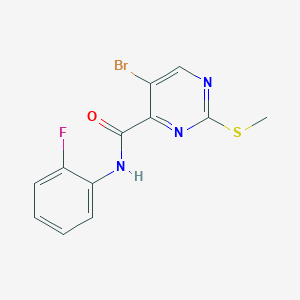

![(4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2939692.png)

![1-[(E)-But-2-enyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2939698.png)
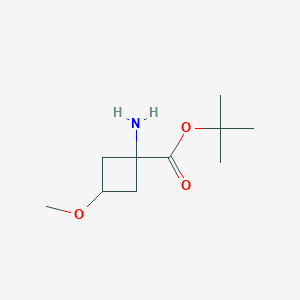
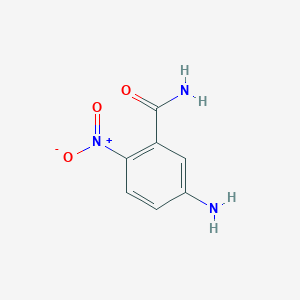
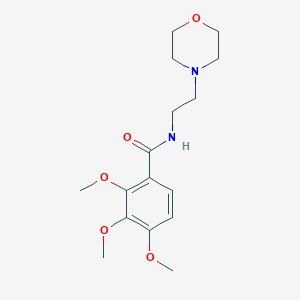
![2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2939705.png)
